molecular formula C18H20O3 B8489661 Ethyl 4-[([1,1'-biphenyl]-4-yl)oxy]butanoate CAS No. 106970-47-2

Ethyl 4-[([1,1'-biphenyl]-4-yl)oxy]butanoate

Cat. No. B8489661
M. Wt: 284.3 g/mol
InChI Key: NXRXDCVIMHTMCX-UHFFFAOYSA-N
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Patent
US05665777

Procedure details

To a suspension in dry DMF of 4-phenylphenol (4.99 g,.29.4 mmol) and cesium carbonate (14.35 g, 44.0 mmol) was added ethyl-4-bromobutyrate (8.85 g, 45.3 mmol) in a single portion and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was diluted with ethyl ether and extracted with pH 7 buffer. The organic phase was washed twice with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 4-(4-phenylphenoxy)butanoic acid ethyl ester (10.48 g) as a white solid.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:20]([O:22][C:23](=[O:28])[CH2:24][CH2:25][CH2:26]Br)[CH3:21]>CN(C=O)C.C(OCC)C>[CH2:20]([O:22][C:23](=[O:28])[CH2:24][CH2:25][CH2:26][O:13][C:10]1[CH:9]=[CH:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:12][CH:11]=1)[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
14.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with pH 7 buffer
WASH
Type
WASH
Details
The organic phase was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CCCOC1=CC=C(C=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.48 g
YIELD: CALCULATEDPERCENTYIELD 125.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.